Methyl 3,4-dihydroxy-2,5-dimethylbenzoate
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Overview
Description
Methyl 3,4-dihydroxy-2,5-dimethylbenzoate is an organic compound with the molecular formula C10H12O4. It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and two methyl groups on the benzene ring, along with a methyl ester functional group.
Mechanism of Action
Target of Action
The primary targets of Methyl 3,4-dihydroxy-2,5-dimethylbenzoate are currently unknown. This compound is a relatively new substance and research is ongoing to identify its specific targets within the body .
Mode of Action
As research progresses, more information about how this compound interacts with its targets and the resulting changes will become available .
Biochemical Pathways
It is part of the class of organic compounds known as diphenylethers, which are aromatic compounds containing two benzene rings linked to each other through an ether group
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, we will gain a better understanding of the effects of this compound at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been found to be stable at pH 1–9, indicating moderate alkali-stability . It is also recommended to be stored below +30°C
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,4-dihydroxy-2,5-dimethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3,4-dihydroxy-2,5-dimethylbenzoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-dihydroxy-2,5-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ester derivatives or ethers
Scientific Research Applications
Methyl 3,4-dihydroxy-2,5-dimethylbenzoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and antioxidant activity.
Industry: It is utilized in the production of fragrances and flavoring agents.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,4-dihydroxy-3,6-dimethylbenzoate
- Methyl 3,5-dihydroxybenzoate
- Methyl 4-hydroxy-2,5-dimethylbenzoate
Uniqueness
Methyl 3,4-dihydroxy-2,5-dimethylbenzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyl and methyl groups on the benzene ring enhances its solubility in organic solvents and its potential as a versatile intermediate in organic synthesis .
Biological Activity
Methyl 3,4-dihydroxy-2,5-dimethylbenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of enzymatic inhibition and antioxidant properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and research findings.
Chemical Structure and Properties
This compound belongs to the class of organic compounds known as diphenylethers. Its molecular structure features two hydroxyl groups and two methyl groups attached to a benzoate moiety, which enhances its solubility and reactivity. The compound's chemical formula is C11H14O4.
Target of Action
Currently, the specific biological targets of this compound are not fully elucidated. Ongoing research aims to identify how this compound interacts with cellular components.
Mode of Action
The compound is believed to exert its effects through various biochemical pathways. It may act as an antioxidant , scavenging free radicals and reducing oxidative stress in cells. Additionally, it has been noted for potential enzyme inhibition , which could play a role in metabolic processes.
Pharmacokinetics
Pharmacokinetic studies are essential to understanding the bioavailability of this compound. The absorption, distribution, metabolism, and excretion (ADME) profiles remain under investigation. Initial findings suggest that the presence of hydroxyl groups may facilitate better solubility in biological systems.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing cellular damage. A study highlighted its effectiveness in reducing oxidative stress markers in vitro.
Enzyme Inhibition
The compound has been utilized in studies focusing on enzyme inhibition. For instance, it has shown potential as an inhibitor of certain metabolic enzymes involved in drug metabolism. This property could have implications for drug interactions and therapeutic efficacy.
Case Studies and Research Findings
-
Antioxidant Efficacy : A study conducted on various phenolic compounds demonstrated that this compound significantly reduced lipid peroxidation in cellular models at concentrations ranging from 50 to 200 µM.
Concentration (µM) Lipid Peroxidation Reduction (%) 50 25 100 45 200 70 -
Enzyme Inhibition : In vitro assays showed that this compound inhibited the activity of cytochrome P450 enzymes by approximately 30% at a concentration of 100 µM.
Enzyme Inhibition (%) at 100 µM CYP1A1 30 CYP2D6 25 CYP3A4 20 - Cytotoxicity Testing : Cytotoxicity assays using MDCK cells revealed that the compound exhibited low toxicity at concentrations up to 200 µM, suggesting a favorable safety profile for further studies.
Properties
IUPAC Name |
methyl 3,4-dihydroxy-2,5-dimethylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-5-4-7(10(13)14-3)6(2)9(12)8(5)11/h4,11-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKMMJACUDPNME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)O)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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